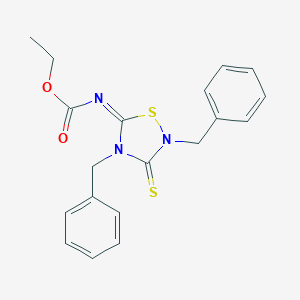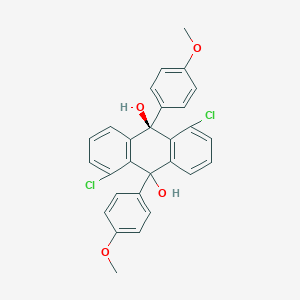![molecular formula C22H22N2O3S2 B290251 ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate](/img/structure/B290251.png)
ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate is a synthetic compound that has been of increasing interest to the scientific community due to its potential applications in various fields. This compound, also known as DMQD-PhNO2, has been studied for its ability to act as a fluorescent probe, as well as its potential use as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate is not fully understood. However, it is believed that the compound may act by inhibiting the activity of certain enzymes or proteins involved in cell growth and division.
Biochemical and Physiological Effects:
ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate has been shown to exhibit cytotoxic effects on cancer cells, as well as anti-inflammatory properties. In addition, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate is its high sensitivity and selectivity towards certain biomolecules, which makes it a promising tool for imaging and detecting biological processes. However, one limitation of the compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate. One potential area of investigation is the development of new methods for synthesizing the compound, which may improve its purity and yield. In addition, further studies are needed to fully understand the mechanism of action of ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate, as well as its potential applications in drug delivery and therapeutics. Finally, future research may focus on optimizing the structure of ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate to improve its selectivity and efficacy.
Métodos De Síntesis
The synthesis of ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate involves the reaction of 4-amino-N-(4-ethoxyphenyl)benzamide with 8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione in the presence of a base. This reaction results in the formation of ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
Ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate has been studied for its potential applications in various fields, including bioimaging, drug delivery, and therapeutics. As a fluorescent probe, ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate has been shown to exhibit high sensitivity and selectivity towards certain biomolecules, making it a promising tool for imaging and detecting biological processes. In addition, ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate has been investigated for its potential use as a therapeutic agent due to its ability to inhibit the growth of cancer cells.
Propiedades
Fórmula molecular |
C22H22N2O3S2 |
|---|---|
Peso molecular |
426.6 g/mol |
Nombre IUPAC |
ethyl 4-[(8-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate |
InChI |
InChI=1S/C22H22N2O3S2/c1-5-27-21(25)13-6-8-14(9-7-13)23-20-18-16-12-15(26-4)10-11-17(16)24-22(2,3)19(18)28-29-20/h6-12,24H,5H2,1-4H3 |
Clave InChI |
NRTJQOFWXCZPGT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2C3=C(C(NC4=C3C=C(C=C4)OC)(C)C)SS2 |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N=C2C3=C(C(NC4=C3C=C(C=C4)OC)(C)C)SS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,5-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}naphthalene](/img/structure/B290168.png)
![2-{2-[(5-{[2-(2-Hydroxyethoxy)ethyl]sulfanyl}-1-naphthyl)sulfanyl]ethoxy}ethanol](/img/structure/B290170.png)
![1,4-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}benzene](/img/structure/B290171.png)
![Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate](/img/structure/B290174.png)




![11-Methyl-15-oxatetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,11-tetraene](/img/structure/B290184.png)
![1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone](/img/structure/B290185.png)
![Dimethyl2,2-bis[(9,10-dioxo-9,10-dihydro-2-anthracenyl)methyl]malonate](/img/structure/B290186.png)


